5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole
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Overview
Description
5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole is a chemical compound that features a benzimidazole core substituted with a chlorine atom at the 5-position and a trifluoromethyl group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with trifluoromethylamine, followed by cyclization to form the benzimidazole ring. The reaction conditions typically include the use of a suitable solvent, such as ethanol, and a catalyst, such as ammonium chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted benzimidazoles, depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity and leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-(trifluoromethyl)imidazole: Similar structure but lacks the benzimidazole core.
5-Trifluoromethyl-2,3,4,5-tetrahydro-5-hydroxy-1,2,4-triazine: Contains a trifluoromethyl group but has a different core structure.
Uniqueness
5-Chloro-4-(trifluoromethyl)-1H-benzo[d]imidazole is unique due to the presence of both a chlorine atom and a trifluoromethyl group on the benzimidazole core. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C8H4ClF3N2 |
---|---|
Molecular Weight |
220.58 g/mol |
IUPAC Name |
5-chloro-4-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H4ClF3N2/c9-4-1-2-5-7(14-3-13-5)6(4)8(10,11)12/h1-3H,(H,13,14) |
InChI Key |
VRSQXNJYGQAXPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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